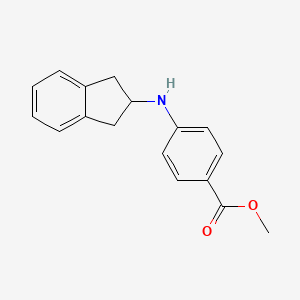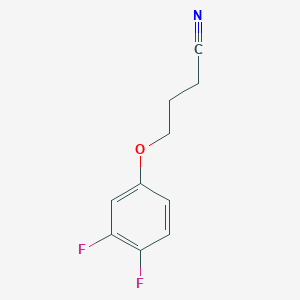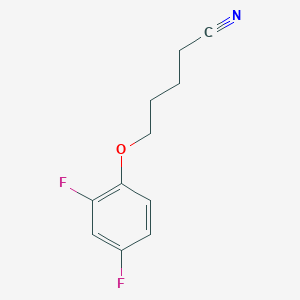![molecular formula C14H11NO4 B7876852 8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid is a complex organic compound belonging to the class of fused tetracyclic quinoline derivatives. This compound features a quinoline core fused with a furan ring, and it is characterized by the presence of methoxy and methyl groups at specific positions on the quinoline ring. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of o-aminoaryl ketones with α,β-unsaturated carbonyl compounds.
Furan Ring Formation: The furan ring can be introduced through cyclization reactions involving furfural derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., CN-, OH-)
Major Products Formed:
Oxidation: Quinone derivatives, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, cyano derivatives
Applications De Recherche Scientifique
This compound has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in the study of reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler heterocyclic aromatic organic compound.
Furoquinoline: A compound with a similar structure but lacking the methoxy and methyl groups.
8-Methoxykynurenate: A related compound with a different functional group arrangement.
Uniqueness: 8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid stands out due to its unique combination of methoxy and methyl groups, which can influence its chemical reactivity and biological activity compared to its similar counterparts.
Propriétés
IUPAC Name |
8-methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-7-9-6-12(14(16)17)19-13(9)10-5-8(18-2)3-4-11(10)15-7/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSTZICZZIMCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)


![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)

![3-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carbohydrazide](/img/structure/B7876853.png)
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)
